boranyl CAS No. 872495-82-4](/img/structure/B12604474.png)

[2-(3,5-Difluorophenyl)ethenyl](hydroxy)boranyl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3,5-Difluorphenyl)ethenylboranyl ist ein Borinsäurederivat mit der chemischen Formel C8H7BF2O. Diese Verbindung zeichnet sich durch das Vorhandensein eines Boratoms aus, das an eine Hydroxylgruppe und eine Vinylgruppe gebunden ist, die mit einem 3,5-Difluorphenyl-Rest substituiert ist. Es ist aufgrund seiner einzigartigen Strukturmerkmale und Reaktivität in verschiedenen Bereichen der Chemie von Interesse.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3,5-Difluorphenyl)ethenylboranyl beinhaltet typischerweise die Reaktion von 3,5-Difluorphenylacetylen mit einem borhaltigen Reagenz unter bestimmten Bedingungen. Eine gängige Methode beinhaltet die Hydroborierung von 3,5-Difluorphenylacetylen unter Verwendung eines Boran-Komplexes, gefolgt von einer Oxidation, um das gewünschte Borinsäurederivat zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von 2-(3,5-Difluorphenyl)ethenylboranyl kann großtechnische Hydroborierungsprozesse beinhalten, bei denen effiziente Katalysatoren und optimierte Reaktionsbedingungen eingesetzt werden, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Skalierbarkeit und Reproduzierbarkeit der Synthese verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(3,5-Difluorphenyl)ethenylboranyl unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Hydroxylgruppe kann oxidiert werden, um Boronsäuren oder Borate zu bilden.

Reduktion: Die Vinylgruppe kann reduziert werden, um das entsprechende Alkylboran zu bilden.

Substitution: Das Boratom kann an Substitutionsreaktionen teilnehmen und neue borhaltige Verbindungen bilden.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel sind Wasserstoffperoxid und Natriumperborat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Reagenzien wie Halogenide oder organometallische Verbindungen können Substitutionsreaktionen ermöglichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Boronsäuren, Alkylborane und verschiedene substituierte Borverbindungen, abhängig von den spezifischen Reaktionsbedingungen und Reagenzien, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird 2-(3,5-Difluorphenyl)ethenylboranyl als Baustein für die Synthese komplexerer borhaltiger Moleküle verwendet. Seine einzigartige Reaktivität macht es wertvoll bei der Entwicklung neuer Materialien und Katalysatoren .

Biologie

In der biologischen Forschung kann diese Verbindung als Sonde zur Untersuchung borhaltiger Biomoleküle und ihrer Wechselwirkungen verwendet werden. Seine Fähigkeit, stabile Komplexe mit verschiedenen Biomolekülen zu bilden, macht es nützlich in biochemischen Assays und der Bildgebung .

Medizin

Industrie

Industriell wird diese Verbindung bei der Herstellung von fortschrittlichen Materialien verwendet, darunter Polymere und Keramiken, bei denen borhaltige Verbindungen einzigartige Eigenschaften wie thermische Stabilität und Härte verleihen .

Wirkmechanismus

Der Wirkmechanismus von 2-(3,5-Difluorphenyl)ethenylboranyl beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen über sein Boratom. Das Boratom kann reversible kovalente Bindungen mit Nukleophilen wie Hydroxyl- und Aminogruppen in biologischen Molekülen bilden. Diese Wechselwirkung kann die Aktivität von Enzymen und anderen Proteinen modulieren, was zu verschiedenen biologischen Wirkungen führt .

Wirkmechanismus

The mechanism of action of 2-(3,5-Difluorophenyl)ethenylboranyl involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl and amino groups, in biological molecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-(4-Fluorphenyl)ethenylboranyl

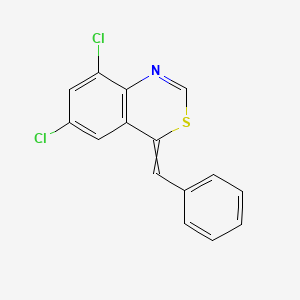

- 2-(3,5-Dichlorphenyl)ethenylboranyl

- 2-(3,5-Dimethylphenyl)ethenylboranyl

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-(3,5-Difluorphenyl)ethenylboranyl einzigartig durch das Vorhandensein von Fluoratomen, die seine Reaktivität und biologische Aktivität deutlich beeinflussen können. Die elektronenziehende Natur von Fluoratomen kann die Stabilität und Bindungsaffinität der Verbindung zu ihren molekularen Zielstrukturen verbessern .

Eigenschaften

CAS-Nummer |

872495-82-4 |

|---|---|

Molekularformel |

C8H6BF2O |

Molekulargewicht |

166.94 g/mol |

InChI |

InChI=1S/C8H6BF2O/c10-7-3-6(1-2-9-12)4-8(11)5-7/h1-5,12H |

InChI-Schlüssel |

UAUOXNQIWWCHNH-UHFFFAOYSA-N |

Kanonische SMILES |

[B](C=CC1=CC(=CC(=C1)F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)

![Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester](/img/structure/B12604408.png)

![(3S)-3-Methyl-4-[(trimethylsilyl)methyl]pent-4-en-1-ol](/img/structure/B12604455.png)

![(Naphthalen-2-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12604459.png)

![1-{4-[3-(Methylsulfanyl)-1H-pyrazol-5-yl]phenyl}piperidine](/img/structure/B12604470.png)

![N-(2-Ethoxyphenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12604478.png)